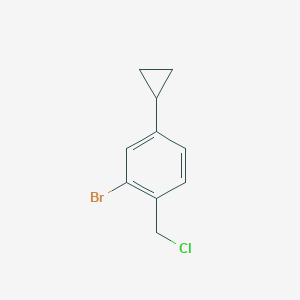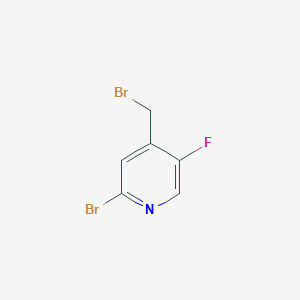
8-Bromoquinoxaline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoquinoxaline-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H5BrN2O2 It is a derivative of quinoxaline, featuring a bromine atom at the 8th position and a carboxylic acid group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoxaline-5-carboxylic acid typically involves the bromination of quinoxaline derivatives. One common method is the bromination of 8-methylquinoline-5-carboxylic acid using bromine in the presence of silver sulfate . Another approach involves the Skraup reaction, which synthesizes quinoline derivatives from 3-amino-p-toluic acid, followed by bromination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromoquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine in the presence of silver sulfate.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substituted Quinoxalines: Products of substitution reactions.
Alcohols and Aldehydes: Products of reduction reactions.
Biaryl Compounds: Products of coupling reactions.
Applications De Recherche Scientifique
8-Bromoquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells.
Mécanisme D'action
The mechanism of action of 8-Bromoquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 8-Bromoquinoline-5-carboxylic acid
- 8-Hydroxyquinoline
- 8-Methylquinoline-5-carboxylic acid
Comparison: 8-Bromoquinoxaline-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to 8-Hydroxyquinoline, it has different pharmacological properties and applications .
Propriétés
Formule moléculaire |
C9H5BrN2O2 |
|---|---|
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
8-bromoquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-2-1-5(9(13)14)7-8(6)12-4-3-11-7/h1-4H,(H,13,14) |
Clé InChI |
RWYFBOHZNCNNTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C(=O)O)N=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)








![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)


